molecular formula C13H23N2O5PS B1373912 (2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester CAS No. 1001419-36-8

(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester

Cat. No.: B1373912
CAS No.: 1001419-36-8
M. Wt: 350.37 g/mol
InChI Key: KMMKHTREJPFRMW-UHFFFAOYSA-N
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Description

(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester is a complex organic compound that features a thiazole ring, a phosphonic acid ester group, and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Boc-Protected Amine: The Boc-protected amine group is introduced by reacting the thiazole intermediate with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the Phosphonic Acid Ester Group: The final step involves the reaction of the Boc-protected thiazole intermediate with diethyl phosphite under suitable conditions to form the phosphonic acid diethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Hydrolysis: The phosphonic acid ester group can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for ester hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted thiazole derivatives.

    Deprotection Reactions: Free amine derivatives.

    Hydrolysis: Phosphonic acid derivatives.

Scientific Research Applications

(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The thiazole ring and phosphonic acid ester group can interact with specific amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-substituted thiazoles.

    Phosphonic Acid Esters: Compounds like diethyl phosphite and other phosphonate esters.

    Boc-Protected Amines: Compounds such as Boc-protected lysine and other amino acids.

Uniqueness

(2-tert-Butoxycarbonylamino-thiazol-4-ylmethyl)-phosphonic acid diethyl ester is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the Boc-protected amine allows for selective deprotection and further functionalization, while the thiazole ring and phosphonic acid ester provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

tert-butyl N-[4-(diethoxyphosphorylmethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N2O5PS/c1-6-18-21(17,19-7-2)8-10-9-22-11(14-10)15-12(16)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMKHTREJPFRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CSC(=N1)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N2O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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